
4-(1,3-Thiazol-2-YL)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-YL)benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Thiazol-2-YL)benzoic acid+Thionyl chloride→4-(1,3-Thiazol-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Coupled Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Thiazol-2-YL)benzoyl chloride is primarily related to its reactivity towards nucleophiles. The benzoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. In biological systems, this reactivity can be harnessed to modify proteins, enzymes, or other biomolecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Benzoyl Chloride: A simpler analogue without the thiazole ring, used in similar nucleophilic substitution reactions.
4-(1,3-Thiazol-2-YL)benzoic Acid: The precursor to 4-(1,3-Thiazol-2-YL)benzoyl chloride, lacking the reactive chloride group.
Thiazole Derivatives: Compounds containing the thiazole ring, used in various applications due to their unique chemical properties.
Uniqueness: this compound is unique due to the combination of the benzoyl chloride group and the thiazole ring. This combination imparts distinct reactivity and properties, making it valuable in both synthetic and applied chemistry.
Propiedades
Número CAS |
257876-09-8 |
|---|---|
Fórmula molecular |
C10H6ClNOS |
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |
Clave InChI |
KYKTXCJYKKOKSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



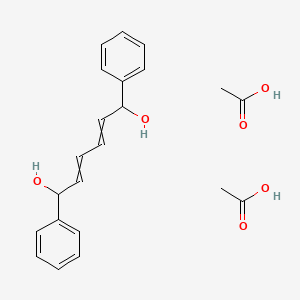

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
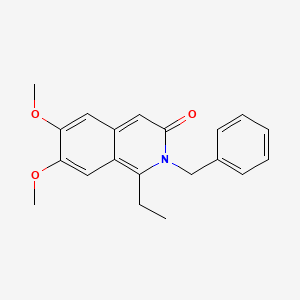
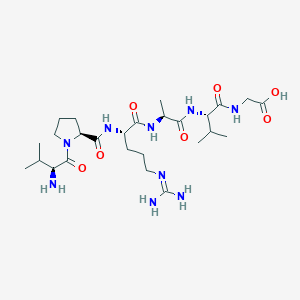
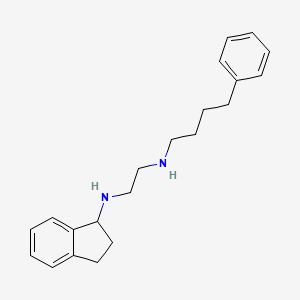

![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)

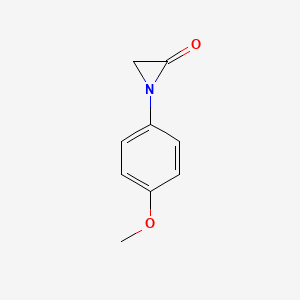
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
